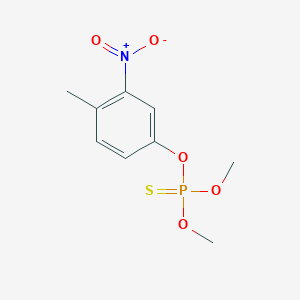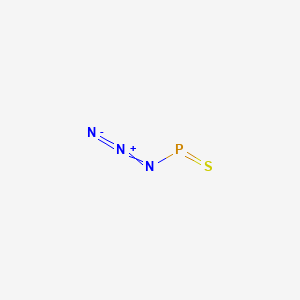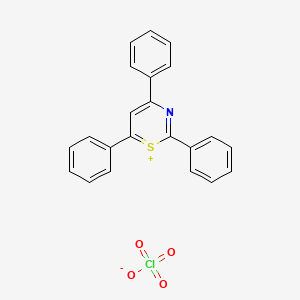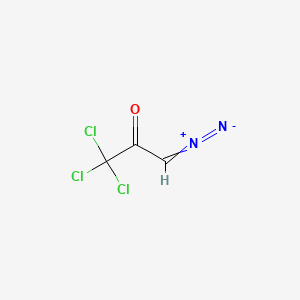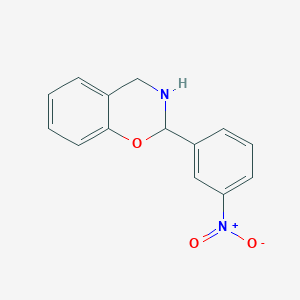
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of the nitrophenyl group at the 3-position of the benzoxazine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine typically involves the condensation of 3-nitroaniline with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the benzoxazine ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazine compound.
Reduction: Amino derivatives of the benzoxazine compound.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing the compound’s activity. The benzoxazine ring can interact with enzymes and receptors, modulating their function and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine
- 2-(2-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine
- 2-Phenyl-3,4-dihydro-2h-1,3-benzoxazine
Uniqueness
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine is unique due to the position of the nitrophenyl group, which influences its reactivity and interaction with other molecules
Eigenschaften
CAS-Nummer |
14680-10-5 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)19-14/h1-8,14-15H,9H2 |
InChI-Schlüssel |
VQUHZNMTQIYVKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OC(N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
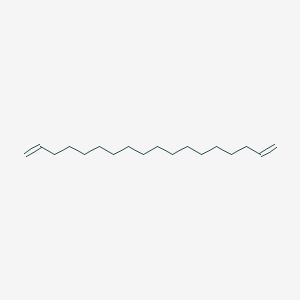

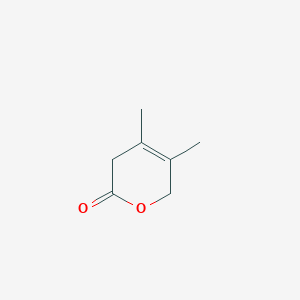
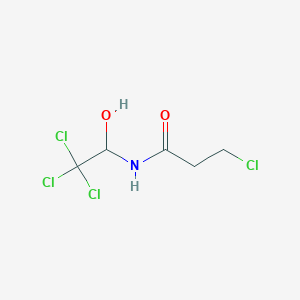
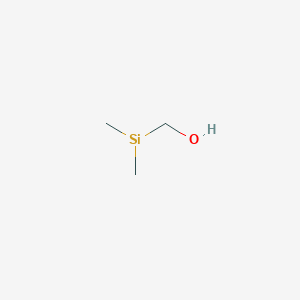
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
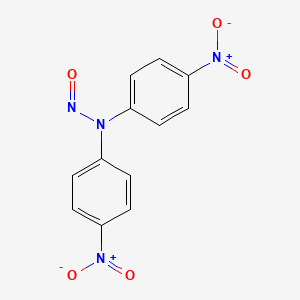
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
